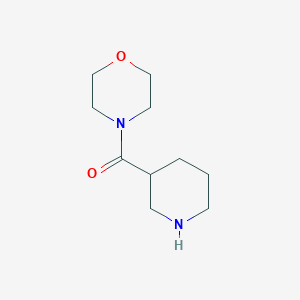

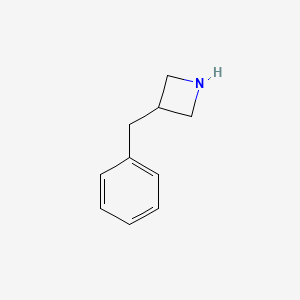

![molecular formula C12H24N2O2 B1285729 叔丁基 N-[1-(氨基甲基)环己基]氨基甲酸酯 CAS No. 864943-63-5](/img/structure/B1285729.png)

叔丁基 N-[1-(氨基甲基)环己基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

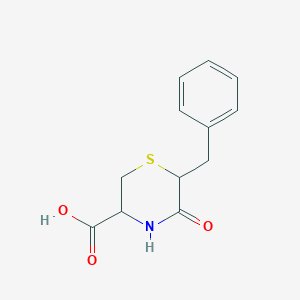

The compound tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to an aminomethyl-substituted cyclohexyl ring. This structure is a common motif in medicinal chemistry due to its relevance in drug design and synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been achieved using iodolactamization as a key step, highlighting the potential for creating chiral centers in these molecules . Furthermore, practical synthesis routes have been developed for trans-tert-butyl-2-aminocyclopentylcarbamate, which is structurally similar to the compound of interest, showcasing the accessibility of such intermediates for further applications .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and potential applications. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. The cyclohexyl ring, often present in bioactive molecules, contributes to the lipophilicity and can impact the pharmacokinetic properties of the derivatives. The aminomethyl group is a functional handle that can be further modified or participate in the formation of bonds with other molecules.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are known to participate in various chemical reactions. For example, tert-butyl nitrite has been used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines through sequential C-N bond formations . Ynamides like tert-butyl N-ethynyl-N-phenylcarbamate have been involved in 1,3-dipolar cycloadditions to afford pyrazole derivatives . These reactions demonstrate the reactivity of the tert-butyl carbamate moiety and its utility in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group is known to impart volatility and stability against hydrolysis to the carbamate moiety. The cyclohexyl ring's conformational flexibility can affect the compound's solubility and crystallinity. The presence of functional groups such as amines and carbamates can lead to hydrogen bonding, impacting the compound's boiling point, melting point, and solubility in various solvents.

科学研究应用

Xa 因子抑制剂关键中间体的合成

开发了一种有效的立体选择性合成路线,用于六个立体异构体的叔丁基((1R, 2S, 5S)-2-氨基-5-(二甲基氨基羰基)环己基)氨基甲酸酯,从简单的 3-环己烯-1-羧酸开始。该合成对于制备 Xa 因子抑制剂合成中的关键中间体非常重要,展示了该化合物在药物化学中的作用 (Wang 等人,2017 年)。

碳环类似物的对映选择性合成

化合物叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯被确认为 2'-脱氧核苷酸碳环类似物对映选择性合成的关键中间体。它的晶体结构证实了环戊烷环的相对取代,突出了它在核苷酸类似物合成中的重要性 (Ober 等人,2004 年)。

金属化和烷基化研究

叔丁基氨基甲基三烷基硅烷的氨基甲酸酯衍生物的研究探索了它们在氮和硅之间进行金属化的能力,然后与各种亲电试剂进行有效反应。这项研究有助于理解金属化过程和 α-官能化 α-氨基硅烷的合成 (Sieburth 等人,1996 年)。

生物活性化合物的合成

合成叔丁基 5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧基苯基)氨基甲酸酯,这是生产生物活性化合物(如奥希替尼 (AZD9291))的重要中间体,展示了该化合物在药物合成和优化中的作用 (Zhao 等人,2017 年)。

荧光传感材料的开发

对苯并噻唑改性的咔唑衍生物(特别是带有叔丁基部分的 TCBT)的研究揭示了它对某些溶剂进行凝胶化并形成有机凝胶的能力。这些凝胶可以发出强烈的蓝光,并作为检测挥发性酸蒸气的有效荧光传感材料,展示了该化合物在传感器技术中的潜力 (Sun 等人,2015 年)。

属性

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHJVGZHRVXDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585463 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate | |

CAS RN |

864943-63-5 |

Source

|

| Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

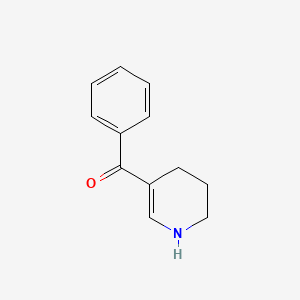

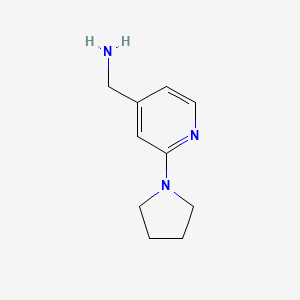

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)

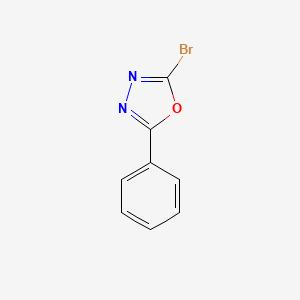

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)